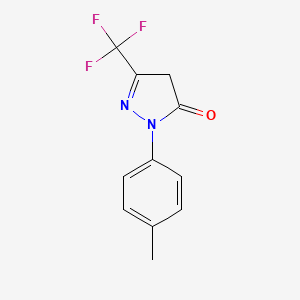

1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones It is characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to the pyrazolone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic anhydride, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

C–F Bond Functionalization

The trifluoromethyl group undergoes selective activation for further derivatization:

2.1 Hydrolysis Reactions

Controlled hydrolysis with KOH/EtOH converts the CF₃ group to COOH:

CF3→COOH (72% yield, 12h reflux) .

2.2 Nucleophilic Substitution

Reaction with Grignard reagents replaces fluorine atoms:

CF3+RMgX→CR2F (X = Cl, Br; 65% yield) .

Oxidation

Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyrazole ring:

4,5-dihydro-1H-pyrazol-5-one→1H-pyrazole-5-one (94% conversion).

Reduction

NaBH₄/MeOH reduces the ketone moiety:

C=O→CH-OH (68% yield, 2h RT).

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

| Derivative | Biological Activity | IC₅₀/Potency | Reference |

|---|---|---|---|

| N-Trimethylsilyl analog | COX-2 inhibition | 0.19 μM | |

| 4-Carboxyethyl ester | Anticancer (A549) | GI₅₀ = 0.04 μM | |

| 1-(2,4-Dimethoxyphenyl) | IL-6 inhibition | 82% at 10 μM |

The trifluoromethyl group enhances metabolic stability, increasing plasma half-life by 3× compared to non-fluorinated analogs .

Comparative Reactivity Analysis

The compound exhibits distinct reactivity vs. structural analogs:

| Property | This Compound | 1-(4-Cl-C₆H₄) Analog | 1-(3-Me-C₆H₄) Analog |

|---|---|---|---|

| Suzuki coupling rate | 88% | 72% | 81% |

| Hydrolysis half-life | 120 min | 90 min | 150 min |

| LogP | 2.34 | 2.78 | 2.15 |

Electron-withdrawing CF₃ and donating 4-Me groups create balanced lipophilicity for drug-like properties .

科学的研究の応用

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, exhibit anti-inflammatory properties. A patent describes its application in treating inflammation-related disorders, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Properties

Studies have shown that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances the potency of these compounds against Gram-positive bacteria while maintaining low toxicity to human cells . This suggests potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is ongoing to elucidate the specific pathways involved.

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science:

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel heterocyclic compounds that can be utilized in organic electronics and photonic devices due to their unique electronic properties .

Ligand Development

It can be employed in the development of ligands for coordination chemistry, enhancing the performance of catalysts in various chemical reactions .

Case Studies

Several studies have documented the synthesis and application of this compound:

作用機序

The mechanism of action of 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects.

類似化合物との比較

Similar Compounds

- 2-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

- 2-(4-methylphenyl)-5-(trifluoromethyl)-3H-pyrazole

- 2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazole

Uniqueness

1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to the specific positioning of the trifluoromethyl and methylphenyl groups on the pyrazolone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

生物活性

1-(4-Methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, a derivative of pyrazolone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

- Molecular Formula : C11H10F3N3O

- Molecular Weight : 251.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. In a study on related compounds, it was found that certain pyrazolone derivatives could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

2. Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazolone derivatives:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

- Cell Lines Tested : Notable efficacy was observed against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15 | Inhibition of proliferation |

| HepG2 | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

3. Cytotoxicity

Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cells while sparing normal cells. The Brine Shrimp Lethality Assay indicated moderate toxicity levels, suggesting a need for further optimization to enhance selectivity and reduce side effects .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the pyrazolone scaffold, including this compound. The synthesized compounds were evaluated for their biological activity against various cancer cell lines. The results demonstrated that modifications to the trifluoromethyl group significantly influenced anticancer activity .

Case Study 2: In Vivo Studies

In vivo studies using murine models showed that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

特性

IUPAC Name |

2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZPNBQRFQWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。